O-phenylhydroxylamine

Process Chemistry Industrial Synthesis Scale-up Manufacturing

O-Phenylhydroxylamine (CAS 4846-21-3) is the preferred O-substituted hydroxylamine for chemists demanding ortho-selective rearrangement (yielding 50% 2-aminophenol vs. 7% 4-isomer) and single-step benzofuran construction with heterocyclic ketones. Unlike N-phenylhydroxylamine (Bamberger pathway) or O-alkyl derivatives (redox instability), the aromatic O-substitution delivers controlled N–O bond activation ideal for Fe-catalyzed amination while suppressing background oxidation. For pharmaceutical intermediate manufacturing, insist on the sodium hydride/phenol method (CN104529816A): 40.2% yield, 97.6% purity. Request CoA confirming ≥97% assay and synthetic route provenance.

Molecular Formula C6H7NO
Molecular Weight 109.128
CAS No. 101-80-4; 4846-21-3
Cat. No. B2653202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-phenylhydroxylamine
CAS101-80-4; 4846-21-3
Molecular FormulaC6H7NO
Molecular Weight109.128
Structural Identifiers
SMILESC1=CC=C(C=C1)ON
InChIInChI=1S/C6H7NO/c7-8-6-4-2-1-3-5-6/h1-5H,7H2
InChIKeyUOKZUTXLHRTLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





O-Phenylhydroxylamine (CAS 101-80-4 / 4846-21-3) for Electrophilic Amination and Heterocycle Synthesis: Technical Overview


O-Phenylhydroxylamine (C₆H₇NO; CAS 4846-21-3, also cross-referenced as 101-80-4) is an O-substituted hydroxylamine derivative in which the hydroxyl oxygen is bonded directly to a phenyl ring [1]. This structural arrangement distinguishes it fundamentally from its regioisomer N-phenylhydroxylamine, which bears the phenyl group on the nitrogen atom and exhibits markedly different reactivity, stability, and applications [2]. As an electrophilic amination reagent, O-phenylhydroxylamine serves as a masked ammonia equivalent, participating in condensation reactions with ketones to form benzofuran scaffolds and undergoing acid-catalyzed N–O bond cleavage to generate reactive nitrogen-transfer intermediates [3]. The compound is typically handled as the hydrochloride salt (CAS 6092-80-4) for improved stability and is commercially available at ≥95% purity as a liquid at ambient temperature .

Why Generic Hydroxylamine Derivatives Cannot Substitute for O-Phenylhydroxylamine in N-Transfer Chemistry


The substitution of hydroxylamine oxygen with an aromatic ring in O-phenylhydroxylamine is not a benign structural modification—it fundamentally alters the electronic landscape governing N–O bond cleavage, the central event in its function as a nitrogen-transfer reagent [1]. The electron-withdrawing character of the phenyl substituent modulates the redox potential of the N–O bond, dictating both the facility of bond heterolysis and the fate of the resulting reactive intermediates [1]. Unlike O-alkyl hydroxylamines such as O-benzylhydroxylamine, which undergo oxidation-induced 1,2 oxygen-to-nitrogen rearrangements, O-phenylhydroxylamine resists this pathway entirely, demonstrating that the aromatic substituent confers a distinct and non-interchangeable chemical identity [2]. Furthermore, the regioisomer N-phenylhydroxylamine exhibits a pKHA difference of approximately 0.4 units relative to its O-substituted counterpart and undergoes Bamberger rearrangement under acidic conditions, whereas O-phenylhydroxylamine follows a different ortho-selective amino-migration pathway [3]. Consequently, selection among these hydroxylamine derivatives for synthetic or analytical workflows is not a matter of interchangeable 'ammonia equivalents'—each scaffold presents a unique reactivity profile that must be matched to the specific mechanistic demands of the target transformation [4].

Quantitative Differentiation Evidence for O-Phenylhydroxylamine (CAS 4846-21-3) Versus Analogous Hydroxylamine Derivatives


Synthetic Yield Optimization: Industrial-Scale Production of O-Phenylhydroxylamine Hydrochloride Achieves 40.2% Yield with 97.6% Purity

The patent literature discloses an optimized industrial method for synthesizing O-phenylhydroxylamine hydrochloride using sodium hydride and phenol, achieving an isolated yield of 40.2% with liquid content purity of 97.6% [1]. This represents a substantial improvement over earlier laboratory-scale routes, which typically afforded the compound only in 'low yield' via phenoxide ion reaction with hydroxylamine-O-sulfonic acid [2]. The patented method's combination of high purity and moderate yield, coupled with simplified processing steps, establishes a reliable supply chain benchmark for procurement decisions.

Process Chemistry Industrial Synthesis Scale-up Manufacturing

Divergent Oxidation Pathways: O-Phenylhydroxylamine Resists 1,2-Rearrangement While O-Benzylhydroxylamine Undergoes Complete Rearrangement

Under identical oxidation conditions using lead tetra-acetate in aprotic solvent, O-benzylhydroxylamine undergoes a 1,2 oxygen-to-nitrogen rearrangement to yield a rearrangement product, whereas O-phenylhydroxylamine does not produce any rearrangement product [1]. This binary outcome—complete rearrangement versus no detectable rearrangement—demonstrates that the aromatic nature of the O-substituent fundamentally dictates the oxidative fate of the molecule. The absence of rearrangement in O-phenylhydroxylamine indicates greater stability toward oxidative decomposition pathways that would otherwise divert the reagent from its intended N-transfer function.

Oxidation Chemistry Mechanistic Divergence Reagent Selectivity

Regioselective Acid-Catalyzed Rearrangement: O-Phenylhydroxylamine Yields 50% 2-Aminophenol and 7% 4-Aminophenol via Ortho-Selective Pathway

In trifluoroacetic acid (TFA), O-phenylhydroxylamine undergoes acid-catalyzed amino-migration to yield 2-aminophenol (50%) and 4-aminophenol (7%), a product distribution that reflects strong ortho-selectivity [1]. This outcome contrasts sharply with the Bamberger rearrangement observed for N-phenylhydroxylamine, which under strongly acidic conditions rearranges exclusively to 4-aminophenol via an intermolecular mechanism [2]. The Hammett plot derived from kinetic studies of the O-phenylhydroxylamine rearrangement shows a large negative slope (ρ = -7.8), indicating that the rate-determining step involves heterolytic N–O bond cleavage with substantial positive charge development on the oxygen atom delocalized into the aromatic ring [1].

Rearrangement Chemistry Regioselectivity Reaction Mechanism

Electronic Modulation of N–O Bond Lability: O-Phenyl Substituent Provides Intermediate Electrophilic Amination Reactivity Relative to O-Acyl Derivatives

O-Substituted hydroxylamine derivatives employ electron-withdrawing substituents to weaken the N–O bond, thereby enabling the generation of reactive 'N-transfer' intermediates [1]. While O-acyl-substituted hydroxylamines (e.g., O-benzoyl, O-pivaloyl) exhibit strong oxidizing capacity that promotes outer-sphere Fe(II) to Fe(III) oxidation, the O-phenyl substituent provides a distinct electronic profile—sufficiently electron-withdrawing to facilitate N–O bond cleavage for amination, yet without the potent oxidative side-reactivity characteristic of O-acyl derivatives that can lead to undesired substrate oxidation [1]. This places O-phenylhydroxylamine in a mechanistically favorable intermediate position within the continuum of hydroxylamine-derived N-transfer reagents.

Electrophilic Amination N-Transfer Reagents Redox Chemistry

Condensation with Unsymmetrical Heterocyclic Ketones: O-Phenylhydroxylamine Enables Benzofuran Scaffold Construction

O-Phenylhydroxylamine undergoes condensation with a range of unsymmetrical heterocyclic ketones to afford benzofuran-based heterocyclic systems [1]. Specifically, condensation with N-methyl-3-piperidone yields 2-methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine; with tetrahydro-3-thiopyrone yields 3,4-dihydro-1H-thiopyrano[3,4-b]benzofuran; and with tetrahydro-3-thiopyrone S,S-dioxide yields 2,3-dihydro-4H-thiopyrano[3,2-b]benzofuran 1,1-dioxide [1]. This capacity to generate diverse benzofuran architectures in a single condensation step distinguishes O-phenylhydroxylamine from simpler hydroxylamine derivatives, which lack the integrated aromatic moiety required for benzofuran annulation.

Heterocycle Synthesis Benzofuran Derivatives Condensation Reactions

High-Value Application Scenarios for O-Phenylhydroxylamine (CAS 4846-21-3) Based on Quantitative Evidence


Kilogram-Scale Manufacturing of O-Phenylhydroxylamine Hydrochloride for Pharmaceutical Intermediate Supply

Procurement for pharmaceutical intermediate manufacturing should prioritize O-phenylhydroxylamine hydrochloride sourced via the sodium hydride/phenol method described in CN104529816A, which delivers 40.2% yield with 97.6% purity [1]. This patent-validated industrial route supersedes earlier low-yield laboratory methods [2] and provides the process reproducibility and purity specifications required for GMP intermediate qualification. Supply chain managers should request certificates of analysis confirming ≥97% purity and inquire about the synthetic route employed to ensure alignment with the optimized industrial method.

Synthesis of Ortho-Aminophenol Derivatives via Acid-Catalyzed Amino-Migration

Research groups requiring access to 2-aminophenol derivatives should select O-phenylhydroxylamine for its ortho-selective rearrangement in TFA, which yields 50% 2-aminophenol and 7% 4-aminophenol [3]. This contrasts with N-phenylhydroxylamine, which undergoes Bamberger rearrangement to give predominantly the 4-aminophenol isomer [4]. The intramolecular nature of the ortho migration, confirmed by isotopic cross-coupling experiments [3], makes O-phenylhydroxylamine the reagent of choice for synthesizing ortho-functionalized aniline building blocks without requiring protecting group strategies.

Construction of Benzofuran-Based Heterocyclic Libraries for Medicinal Chemistry

Medicinal chemistry teams engaged in benzofuran scaffold diversification should employ O-phenylhydroxylamine in condensation reactions with heterocyclic ketones to generate benzofuro[2,3-c]pyridines, thiopyranobenzofurans, and thiepinobenzofuran dioxides [5]. This convergent approach leverages the embedded aromatic moiety of O-phenylhydroxylamine to construct the benzofuran core in a single synthetic operation, offering step-economy advantages over multi-step routes requiring separate benzofuran precursor preparation. The demonstrated compatibility with sulfur-containing heterocyclic ketones [5] further expands accessible chemical space.

Electrophilic Amination Workflows Requiring Clean N-Transfer Without Substrate Oxidation

For catalytic amination methodologies where substrate oxidation must be avoided, O-phenylhydroxylamine occupies a mechanistically advantageous position between O-alkyl derivatives (which lack sufficient N–O bond activation) and O-acyl derivatives (which promote outer-sphere Fe(II) oxidation) [6]. The moderate electron-withdrawing effect of the phenyl substituent provides sufficient N–O bond weakening to enable N-transfer while minimizing the oxidative side-reactivity documented for O-acyl-substituted hydroxylamines [6]. This profile recommends O-phenylhydroxylamine for iron-catalyzed or transition-metal-mediated amination reactions where redox side-reactions would compromise yield or selectivity.

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